3-Chlorothieno[3,2-c]pyridine
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Overview
Description
3-Chlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4ClNS It is a derivative of thieno[3,2-c]pyridine, where a chlorine atom is substituted at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorothieno[3,2-c]pyridine typically involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines. This reaction can be further modified using Suzuki coupling with boronic acids to yield various derivatives . The reaction conditions often involve the use of solvents like 1,4-dioxane and acetone, with potassium carbonate as a base at elevated temperatures (around 90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these reactions is facilitated by optimizing reaction times, temperatures, and reagent concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with amines, to form substituted thieno[3,2-c]pyridine derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the presence of heteroatoms suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like cyclic amines and bases such as potassium carbonate are commonly used.
Suzuki Coupling: Boronic acids and palladium catalysts are employed for coupling reactions.
Major Products
The major products formed from these reactions include various substituted thieno[3,2-c]pyridine derivatives, which can exhibit different chemical and physical properties based on the substituents introduced .
Scientific Research Applications
3-Chlorothieno[3,2-c]pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chlorothieno[3,2-c]pyridine and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like acetyl-CoA carboxylase, which plays a role in fatty acid metabolism . The exact pathways and molecular targets can vary based on the specific structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chlorothieno[3,2-c]pyridine: Similar in structure but with the chlorine atom at the fourth position.
3-Bromo-4-chlorothieno[3,2-c]pyridine: Contains both bromine and chlorine substituents.
Uniqueness
3-Chlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized. This uniqueness makes it a valuable compound for developing new materials and studying various chemical and biological processes .
Properties
Molecular Formula |
C7H4ClNS |
---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
3-chlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H |
InChI Key |
LWTUYILPUKOOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC=C2Cl |
Origin of Product |
United States |
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